

A Researcher's Guide to Benzoic Acid Derivative Reference Standards

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Compound of Interest

Compound Name: 3-Methyl-4-morpholin-4-yl-benzoic acid

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For researchers, scientists, and drug development professionals, the quality and reliability of reference standards are paramount for achieving accurate and reproducible results. This guide provides a comprehensive comparison of reference standards for benzoic acid derivatives, offering insights into their performance, supporting experimental data, and detailed analytical methodologies.

Benzoic acid and its derivatives are fundamental scaffolds in a vast array of applications, from pharmaceuticals and food preservation to the synthesis of novel materials. The use of well-characterized reference standards is critical for ensuring the identity, purity, and potency of these compounds in research and development. This guide compares commercially available certified reference materials (CRMs) and outlines key analytical techniques for their evaluation.

Comparative Analysis of Benzoic Acid Derivative Reference Standards

The selection of a suitable reference standard depends on the specific application, regulatory requirements, and the analytical method employed. Certified reference materials (CRMs) from accredited suppliers offer the highest level of accuracy and traceability.[\[1\]](#)

Reference Material	Supplier Example	Certified Purity	Traceability & Certification	Key Applications
Benzoic Acid	Sigma-Aldrich (TraceCERT®)	≥ 99.5%	Traceable to NIST SRM, Certified by BAM	Titrimetry, Calorimetry, qNMR Standard
Sigma-Aldrich (Pharm. Sec. Std.)	-	Traceable to USP and EP primary standards	Pharmaceutical QC, Method Development[1]	
Salicylic Acid	Sigma-Aldrich (TraceCERT®)	-	Traceable to NMI (e.g., NIST), ISO/IEC 17025, ISO 17034	Analytical Method Validation, QC
Madar Corporation	98.0% - 102.0% (Assay)	Conforms to USP Standard	Pharmaceutical Formulation[2]	
p-Aminobenzoic Acid (PABA)	Sigma-Aldrich (Pharm. Sec. Std.)	-	Traceable to USP and EP primary standards	Pharmaceutical QC, HPLC Analysis
p-Hydroxybenzoic Acid	Sigma-Aldrich (Pharm. Sec. Std.)	-	Traceable to USP primary standards, ISO 17034, ISO/IEC 17025	Pharma Release Testing, Food & Beverage QC[3]
Parabens (e.g., Methyl, Propyl)	National Institute of Standards (NIS)	e.g., Methylparaben: (0.150±0.006)% in cream matrix	ISO Guides 30-35, ISO 17034:2016	Cosmetics, Method Validation, Stability Testing[4][5]

Note: Certified purity values and traceability may vary by lot and supplier. Always refer to the Certificate of Analysis (CoA) for specific details.

Performance Data in Analytical Methods

The performance of a reference standard is intrinsically linked to the analytical method used. High-purity standards are essential for achieving accurate and precise results in techniques like High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (qNMR).

Analytical Method	Analyte Example	Linearity (r^2)	LOD	LOQ	Precision (%RSD)
HPLC-UV	p-Hydroxybenzoic Acid	≥ 0.999	-	-	< 2% (Intra- & Inter-day)
Parabens (Methyl, Propyl)		0.9996, 1	0.035 µg/mL, 0.009 µg/mL	0.116 µg/mL, 0.031 µg/mL	-
LC-MS/MS	4-Hydroxybenzoic Acids	-	-	-	-
qNMR	Butyl p-hydroxybenzoate	-	$\sim 10 \mu\text{M}$	Depends on accuracy needs	-

Experimental Protocols

Detailed methodologies are crucial for the successful application and evaluation of reference standards. Below are outlines of common analytical techniques for benzoic acid derivatives.

High-Performance Liquid Chromatography (HPLC) for p-Hydroxybenzoic Acid

This method is suitable for the quantification of p-hydroxybenzoic acid in various formulations.

[6]

- Instrumentation: HPLC with a Photodiode Array (PDA) detector.

- Column: RP-18 column (250 mm × 4 mm, 5 µm).
- Mobile Phase: Isocratic elution with a mixture of acetonitrile (15%) and 0.5% (v/v) o-phosphoric acid in water (85%).
- Flow Rate: 1.0 mL/min.
- Detection: 230 nm.
- Sample Preparation: Accurately weigh and dissolve the reference standard and sample in the mobile phase to a known concentration. Filter through a 0.45 µm syringe filter before injection.

Quantitative NMR (qNMR) for Purity Assessment

qNMR is a primary ratio method for determining the purity of organic compounds without the need for a specific reference standard of the analyte.^{[7][8]}

- Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).
- Internal Standard: A certified reference material with a known purity (e.g., maleic anhydride, dimethyl sulfone).
- Solvent: A deuterated solvent in which both the analyte and the internal standard are soluble (e.g., DMSO-d6).
- Sample Preparation: Accurately weigh the benzoic acid derivative and the internal standard into an NMR tube. Add a precise volume of the deuterated solvent.
- Data Acquisition: Acquire the ^1H NMR spectrum using appropriate parameters to ensure full relaxation of all protons (e.g., a long relaxation delay).
- Purity Calculation: The purity of the analyte is calculated by comparing the integral of a characteristic signal of the analyte to the integral of a signal from the internal standard, taking into account the number of protons, molecular weights, and masses of both substances.

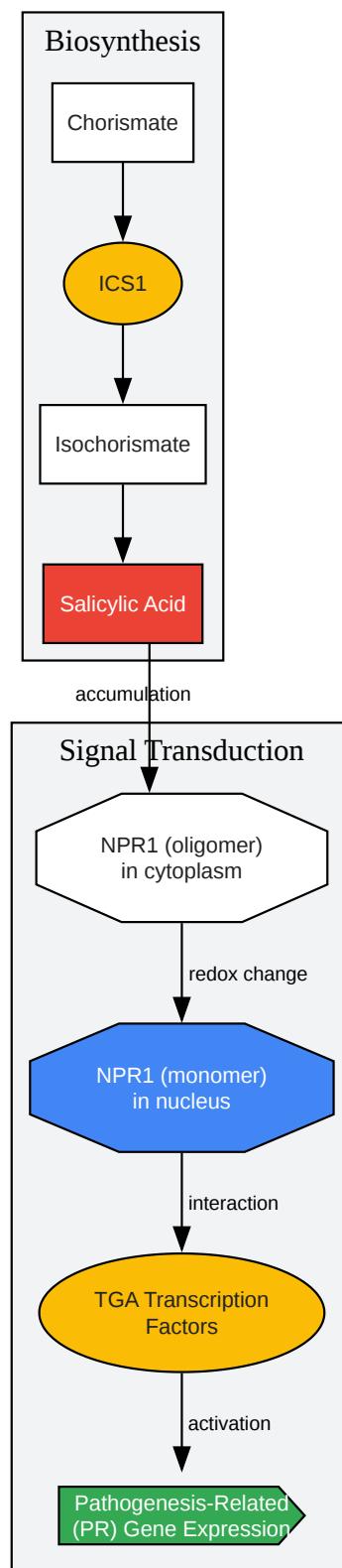
GC-MS for the Analysis of Parabens

Gas chromatography coupled with mass spectrometry is a powerful technique for the separation and identification of volatile and semi-volatile compounds like paraben esters.

- Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer.
- Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).
- Carrier Gas: Helium at a constant flow rate.
- Injection: Splitless injection for trace analysis.
- Oven Temperature Program: A temperature gradient is used to separate the parabens based on their boiling points.
- MS Detection: Electron ionization (EI) mode with full scan or selected ion monitoring (SIM) for enhanced sensitivity.
- Sample Preparation: Samples may require extraction and derivatization (e.g., silylation) to increase volatility and improve chromatographic peak shape.

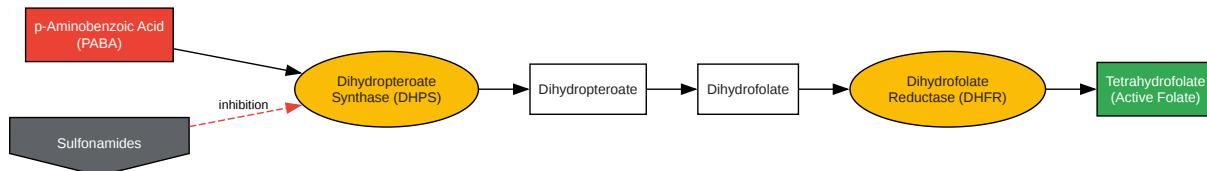
Visualization of Relevant Pathways and Workflows

Understanding the biological context and analytical workflow is crucial for effective research. The following diagrams, generated using Graphviz, illustrate a key signaling pathway involving a benzoic acid derivative and a typical experimental workflow.

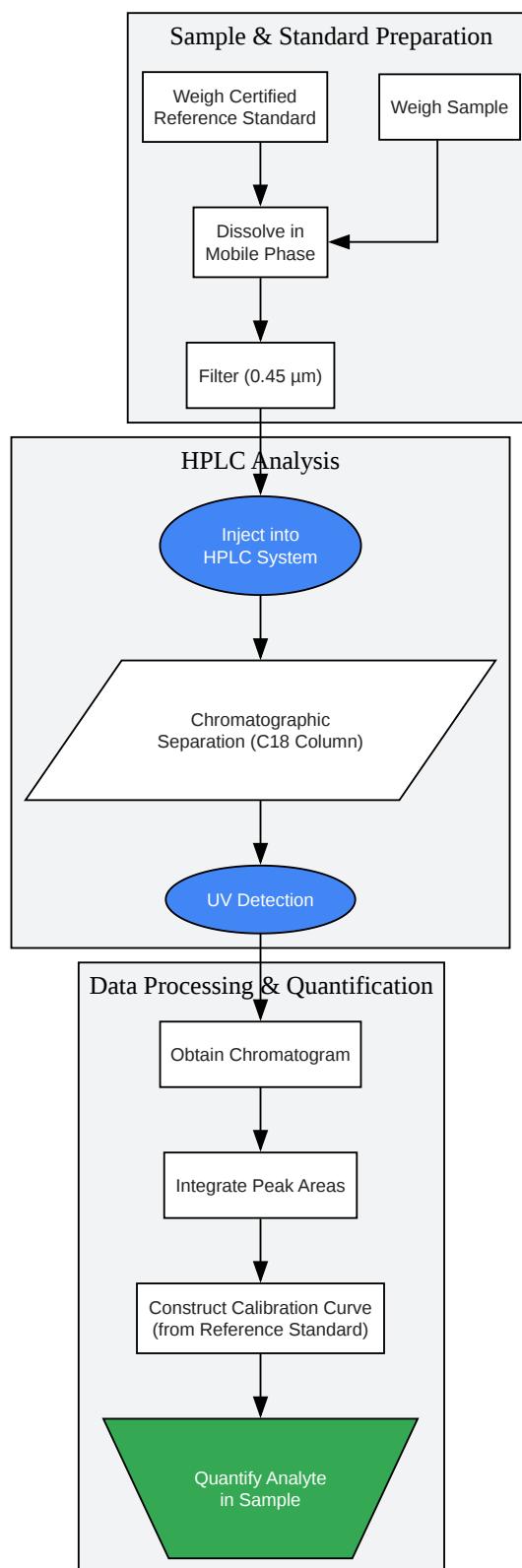


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Caption: Simplified salicylic acid signaling pathway in plants.

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Caption: Role of p-Aminobenzoic Acid (PABA) in the bacterial folate synthesis pathway.



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Caption: General experimental workflow for HPLC analysis.

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